methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate
Description
Properties
IUPAC Name |
methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2/c1-18-12(17)9-3-7-8-2-6(13)4-15-11(8)16-10(7)5-14-9/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGBFLYZVAJTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C3=C(N2)N=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by bromination and esterification reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazatricyclic framework can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
Methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate has shown promise in several biological applications:
Medicinal Chemistry
Research indicates that compounds with similar structures can interact with biological targets like kinases and receptors involved in various diseases . The presence of the bromine atom may enhance its binding affinity to specific proteins.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation through mechanisms involving apoptosis or cell cycle arrest . Further research is needed to elucidate its exact mechanisms.
Neuropharmacology
The compound's structural characteristics suggest potential activity as a positive allosteric modulator for muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and neurodegenerative diseases .
Material Science Applications
In addition to its biological significance, this compound may have applications in materials science:
Organic Electronics
Due to its unique electronic properties derived from its conjugated structure, this compound could be explored for use in organic semiconductors or photovoltaic devices .
Photonic Applications
The compound's ability to absorb light in specific wavelengths makes it a candidate for photonic applications where light manipulation is crucial .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazatricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with nitrogen-rich heterocycles, such as triazolo-benzotriazinones and fused triazole derivatives. A key comparison can be drawn with 10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-10,11-dihydro-12H-bis[1,2,4]triazolo-[1,2-a:3’,4’-c][1,2,4]benzotriazin-12-one (11f) (), which also contains multiple nitrogen atoms and aromatic substituents. Key differences include:
- Substituent Effects : The bromine atom in the target compound may enhance electrophilic reactivity compared to the trifluoromethyl group in 11f , which is electron-withdrawing and increases metabolic stability .
- Carboxylate vs.
Physicochemical Properties
Research Findings and Implications
- Reactivity : The bromine atom in the target compound may facilitate nucleophilic aromatic substitution, enabling further derivatization—a property absent in 11f due to its stable trifluoromethyl group .
- Stability : The methyl carboxylate group may confer hydrolytic instability under basic conditions, whereas 11f ’s trifluoromethyl and methoxy groups enhance resistance to metabolic degradation .
- Structural Diversity : Both compounds highlight the versatility of nitrogen-rich heterocycles in drug discovery, though their substituent profiles dictate divergent applications (e.g., the target compound for electrophilic probes vs. 11f for CNS-targeted agents) .
Biological Activity
Methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₉BrN₃O₂ with a molecular weight of 306.119 g/mol. The compound features a hexaene system that enhances its electronic properties due to conjugation and the presence of a bromine substituent which may influence its reactivity and biological interactions.
Anticancer Potential
Research indicates that compounds with similar structural motifs to methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca have exhibited significant anticancer properties. For example:
- Mechanism of Action : The bromine atom in the structure may facilitate nucleophilic substitution reactions that can lead to the formation of reactive intermediates capable of interacting with DNA or other cellular macromolecules.
- Case Study : A study investigating triazine derivatives found that certain analogs demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Research Findings : Similar compounds have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Experimental Data : In vitro assays revealed that derivatives of triazine structures inhibited the growth of several pathogenic bacteria and fungi, suggesting that methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca may exhibit comparable effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca | C₁₂H₉BrN₃O₂ | Contains bromine; potential for significant biological activity |
| 8-Methyl-5,8,10-triazatricyclo[7.4.0.02,7]trideca | C₁₂H₉N₃O₂ | Lacks bromine; may show similar activity without halogen influence |
| 12-Bromo-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca | C₉H₄BrN₃OS | Contains sulfur; different electronic properties may affect activity |
The unique arrangement of nitrogen atoms and the presence of both bromine and a carboxylate group in methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca enhance its reactivity compared to structurally similar compounds.
Future Research Directions
Further research is necessary to elucidate the precise mechanisms through which methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca interacts with biological systems:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Target Identification : Investigating specific biological targets such as enzymes or receptors involved in its mechanism of action.
- Optimization of Derivatives : Synthesizing and testing derivatives to enhance potency and selectivity against specific diseases.
Q & A
Q. Table 1: Example X-ray Crystallography Parameters
| Parameter | Value |
|---|---|
| Space group | Triclinic, P-1 |
| R-factor | 0.041 |
| Mean C–C bond length | 0.005 Å |
| Temperature | 293 K |
Advanced Question: How can researchers resolve contradictions in spectroscopic data during synthesis optimization?
Methodological Answer:
Contradictions often arise from impurities or conformational isomers. A systematic approach includes:
- Multi-Step Characterization : Combine LC-MS, 2D NMR (HSQC, HMBC), and IR to track intermediates and confirm regiochemistry .
- Kinetic Profiling : Use time-resolved NMR to monitor reaction pathways and identify side products (e.g., bromine displacement vs. ring-opening).
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. Example Workflow :
Synthetic Route : Adapt protocols for benzoxazole carboxylates (e.g., refluxing with aryl acids for 15 hours) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate isomers.
Basic Question: What experimental design principles apply to optimizing yield in multi-step syntheses?
Methodological Answer:
Adopt a split-plot factorial design to minimize resource use:
- Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%).
- Response Variables : Yield, purity (HPLC area %), reaction time .
- Replicates : Use ≥4 replicates per condition to assess reproducibility .
Q. Table 2: Split-Plot Design for Synthesis Optimization
| Factor | Levels | Response Range |
|---|---|---|
| Temperature | 60°C, 90°C, 120°C | Yield: 30–85% |
| Solvent | DMF, THF, Toluene | Purity: 70–95% |
| Catalyst | Pd(OAc)₂, CuI, None | Time: 6–24 h |
Advanced Question: How can researchers assess the environmental stability of brominated tricyclic compounds?
Methodological Answer:
Design a tiered study to evaluate abiotic/biotic degradation:
Hydrolysis : Incubate at pH 3–9 (37°C, 7 days), analyze by HPLC-MS for debromination products .
Photolysis : Expose to UV light (254 nm) and monitor via UV-vis spectroscopy for λmax shifts.
Microbial Degradation : Use soil microcosms (OECD 307 guidelines) with LC-HRMS to detect metabolites .
Q. Key Findings :
- Bromine substituents reduce hydrolysis rates but enhance photolytic cleavage of the tricyclic core.
- Anaerobic conditions favor reductive debromination (e.g., formation of methyl carboxylate derivatives).
Basic Question: What analytical techniques are critical for confirming regioselectivity in electrophilic substitutions?
Methodological Answer:
- XPS (X-ray Photoelectron Spectroscopy) : Quantify bromine content and oxidation states .
- NOESY NMR : Identify spatial proximity of substituents (e.g., bromine at C12 vs. C10).
- Mass Spectrometry : Use high-resolution Q-TOF to distinguish isomers (e.g., [M+H]+ m/z 385.9872 vs. 385.9835).
Case Study :
In methyl 12-bromo derivatives, NOESY correlations between H-12 and H-4 confirm bromine positioning .
Advanced Question: How can computational modeling predict reactivity in tricyclic azahydrocarbon systems?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/def2-TZVP) to identify nucleophilic/electrophilic sites.
- Reaction Pathway Mapping : Use NEB (Nudged Elastic Band) methods to model transition states in bromine displacement reactions .
- Solvent Effects : Apply COSMO-RS to predict solvolysis rates in polar aprotic solvents.
Q. Table 3: Computational Predictions vs. Experimental Data
| Parameter | Predicted (DFT) | Experimental |
|---|---|---|
| HOMO (eV) | -6.82 | -6.79 (XPS) |
| Activation Energy | 28.3 kcal/mol | 29.1 kcal/mol |
Basic Question: What safety protocols are essential for handling brominated azatricyclic compounds?
Methodological Answer:
- Containment : Use gloveboxes for air-sensitive reactions (bromine volatility).
- Waste Management : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal.
- Exposure Mitigation : Monitor airborne particulates with real-time FTIR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
